Benzyl-Polyethylene Glycol-10-Tetrahydropyranyl is a compound that combines the properties of benzyl groups, polyethylene glycol, and tetrahydropyranyl moieties. This compound is primarily utilized in chemical synthesis and biological applications, particularly in the development of targeted protein degradation technologies, such as PROTACs (Proteolysis Targeting Chimeras). The unique structure of Benzyl-Polyethylene Glycol-10-Tetrahydropyranyl allows it to serve as an effective linker that enhances solubility and flexibility in biological systems.
Benzyl-Polyethylene Glycol-10-Tetrahydropyranyl can be classified as a small-molecule heterobifunctional polyethylene glycol derivative. It is synthesized from benzyl-protected polyethylene glycol and tetrahydropyran, making it a key component in various synthetic pathways. The compound's classification falls under the category of polymeric compounds due to the presence of the polyethylene glycol segment, which is known for its biocompatibility and solubility properties.
The synthesis of Benzyl-Polyethylene Glycol-10-Tetrahydropyranyl typically involves the following steps:
Industrial production follows similar methodologies but emphasizes scalability and purity through techniques such as column chromatography or recrystallization for purification.
Benzyl-Polyethylene Glycol-10-Tetrahydropyranyl has a complex molecular structure characterized by:
The compound's structure can be represented using canonical SMILES notation: C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
.
Benzyl-Polyethylene Glycol-10-Tetrahydropyranyl participates in several chemical reactions:
These reactions are critical for modifying the compound for various applications in chemical biology.
Benzyl-Polyethylene Glycol-10-Tetrahydropyranyl functions primarily as a linker in PROTAC technology. The mechanism involves:
This process effectively reduces the levels of specific proteins within cells, making it a powerful tool in drug discovery and therapeutic development.
Benzyl-Polyethylene Glycol-10-Tetrahydropyranyl exhibits several notable physical and chemical properties:
These properties contribute to its functionality in various chemical reactions and biological applications.
Benzyl-Polyethylene Glycol-10-Tetrahydropyranyl is extensively used in scientific research, particularly in:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0